
OGT 2115
概要
説明
OGT 2115は、ヘパラン硫酸の分解に関与する酵素であるヘパランアーゼに対して強力な阻害効果を示すことが知られている化学化合物です。 この化合物は、顕著な抗血管新生作用を示し、癌研究や治療において貴重なツールとなっています 。 This compoundの化学名は2-[4-[[3-(4-ブロモフェニル)-1-オキソ-2-プロペニル]アミノ]-3-フルオロフェニル]-5-ベンゾオキサゾール酢酸です .
2. 製法
This compoundの合成は、ベンゾオキサゾールコアの調製から始まる複数段階の工程を含みます。合成経路には、通常、以下の手順が含まれます。
ベンゾオキサゾールコアの形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることにより行われます。
ブロモフェニル基の導入: この段階では、パラジウム触媒によるクロスカップリング反応を用いて、ベンゾオキサゾールコアにブロモフェニル基をカップリングします。
フッ素化: フッ素原子の導入は、求電子フッ素化反応によって行われます。
最終カップリングとアセチル化: 最終段階では、フッ素化された中間体を適切な酢酸誘導体とカップリングし、続いてアセチル化してthis compoundを得ます
This compoundの工業的生産方法は広く文書化されていませんが、大規模生産用に最適化された同様の合成経路に従っている可能性があります。
準備方法
The synthesis of OGT 2115 involves multiple steps, starting with the preparation of the benzoxazole core. The synthetic route typically includes the following steps:
Formation of the Benzoxazole Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step involves the coupling of the bromophenyl group to the benzoxazole core using palladium-catalyzed cross-coupling reactions.
Fluorination: The introduction of the fluorine atom is achieved through electrophilic fluorination reactions.
Final Coupling and Acetylation: The final steps involve coupling the fluorinated intermediate with the appropriate acetic acid derivative and subsequent acetylation to yield this compound
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
OGT 2115は、以下を含む様々な化学反応を受けます。
酸化: this compoundは、特にベンゾオキサゾールコアで酸化反応を受ける可能性があり、酸化された誘導体の形成につながります。
還元: カルボニル基で還元反応が起こることがあり、それをアルコールに変換します。
置換: This compound中のブロモフェニル基は求核置換反応を受ける可能性があり、様々な置換された誘導体の形成につながります
これらの反応で使用される一般的な試薬と条件には以下が含まれます。
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
求核剤: メトキシドナトリウム、tert-ブトキシドカリウム。
これらの反応から生成される主な生成物には、酸化されたベンゾオキサゾール誘導体、還元されたアルコール誘導体、および様々な置換されたベンゾオキサゾール化合物などがあります。
4. 科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用を持っています。
癌研究: this compoundは、ヘパランアーゼが腫瘍の増殖と転移において果たす役割を研究するために使用されます。
血管新生研究: This compoundは、その抗血管新生作用により、血管新生のメカニズムを調査し、抗血管新生療法を開発するために使用されます
創薬: This compoundは、より優れた効力と安全性プロファイルを備えた新しいヘパランアーゼ阻害剤を開発するためのリード化合物として役立ちます.
生物学的研究: ヘパランアーゼの生物学的機能とその様々な生理的および病理学的過程における役割を研究するために使用されます.
科学的研究の応用
Prostate Cancer
A study published in January 2024 demonstrated that OGT 2115 effectively reduced tumor growth in vivo. Mice treated with this compound at a dosage of 40 mg/kg exhibited significantly inhibited growth of PC-3 cell xenografts compared to control groups. The study also reported increased apoptosis as evidenced by TUNEL staining .
Study | Dosage | Cell Line | Outcome |
---|---|---|---|
Li et al. (2024) | 40 mg/kg | PC-3 (prostate cancer) | Significant tumor growth inhibition and increased apoptosis |
Triple-Negative Breast Cancer
In another investigation focusing on triple-negative breast cancer (TNBC), this compound was shown to enhance the efficacy of chemotherapy agents like paclitaxel. It augmented the release of extracellular ATP (eATP) and improved cell viability when combined with other treatments. The study utilized various TNBC cell lines and demonstrated that the presence of this compound could potentially reduce the population of breast cancer-initiating cells, which are often resistant to conventional therapies .
Study | Cell Line | Combination Treatment | Outcome |
---|---|---|---|
Unspecified (2023) | MDA-MB 231, Hs 578t, MDA-MB 468 | Paclitaxel + this compound | Enhanced chemotherapy efficacy and reduced cancer-initiating cells |
Efficacy and Safety Profile
The safety profile of this compound has been assessed alongside its efficacy. The studies indicate that while this compound is effective at inducing apoptosis and inhibiting tumor growth, further investigations are required to fully understand its long-term effects and potential side effects in clinical settings.
作用機序
OGT 2115は、主に細胞表面や細胞外マトリックスのヘパラン硫酸鎖を切断する酵素であるヘパランアーゼの活性を阻害することで効果を発揮します。 ヘパランアーゼを阻害することにより、this compoundはヘパラン硫酸の分解を防ぎ、それにより腫瘍細胞の浸潤と血管新生を抑制します .
関与する分子標的と経路には以下が含まれます。
ヘパランアーゼ阻害: this compoundは、ヘパランアーゼの活性部位に結合し、その酵素活性を阻害します。
ミトコンドリア経路: This compoundは、ミトコンドリア機能に影響を与えることが示されており、ミトコンドリア膜電位の低下と酸素消費の減少につながります.
6. 類似の化合物との比較
This compoundは、強力な抗血管新生作用とヘパラン硫酸の分解を阻害する能力により、ヘパランアーゼ阻害剤の中でユニークです。類似の化合物には以下が含まれます。
トラニラスト: ミトコンドリア機能も標的とする別の抗血管新生化合物.
コムブレタスタチンA4: 類似の抗血管新生作用を有するが、異なる分子標的を持つ化合物.
タリドミド: 抗血管新生効果で知られていますが、異なるメカニズムで作用します.
This compoundは、ヘパランアーゼの特異的な阻害と、ヘパランアーゼとミトコンドリア経路の両方を標的とする二重の役割により、癌研究や治療において貴重なツールとなっています .
類似化合物との比較
OGT 2115 is unique among heparanase inhibitors due to its potent antiangiogenic properties and ability to inhibit heparan sulfate degradation. Similar compounds include:
Tranilast: Another antiangiogenic compound that also targets mitochondrial function.
Combretastatin A4: A compound with similar antiangiogenic properties but different molecular targets.
Thalidomide: Known for its antiangiogenic effects, though it acts through different mechanisms.
This compound stands out due to its specific inhibition of heparanase and its dual role in targeting both heparanase and mitochondrial pathways, making it a valuable tool in cancer research and therapy .
生物活性
OGT 2115 is a potent inhibitor of heparanase, an enzyme implicated in various pathological processes including cancer progression and inflammation. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate tumor microenvironments and influence cell survival pathways.
- Chemical Name : 2-[4-[[3-(4-Bromophenyl)-1-oxo-2-propenyl]amino]-3-fluorophenyl]-5-benzoxazoleacetic acid
- Molecular Weight : 495.3 g/mol
- Purity : ≥97%
- CAS Number : 853929-59-6
This compound functions primarily as a heparanase inhibitor with an IC50 value of 0.4 μM , indicating its potency in blocking heparanase activity. Heparanase plays a crucial role in the degradation of heparan sulfate, which is vital for tumor cell invasion and metastasis. By inhibiting this enzyme, this compound disrupts the tumor-supportive microenvironment, leading to reduced cancer cell viability and increased apoptosis.
In Vitro Studies
-
Cell Viability Assays :
- In prostate cancer cell lines (PC-3 and DU-145), this compound demonstrated dose-dependent inhibition of cell viability with IC50 values of 20.2 μM and 97.2 μM , respectively .
- The compound induced apoptosis as evidenced by annexin V/PI staining, confirming its role in promoting programmed cell death in cancer cells.
-
Mechanistic Insights :
- This compound downregulated the anti-apoptotic protein myeloid cell leukemia-1 (MCL-1), which is often overexpressed in various cancers, thereby contributing to the apoptotic effects observed .
- The use of proteasome inhibitors like MG-132 indicated that the downregulation of MCL-1 by this compound occurs through proteasomal degradation pathways rather than direct inhibition of protein synthesis .
In Vivo Studies
In animal models, specifically using nude mice with xenografts of PC-3 cells:
- Administration of this compound at a dose of 40 mg/kg significantly inhibited tumor growth and increased TUNEL staining, indicating enhanced apoptosis within the tumor tissues .
Comparative Data on Biological Activity
Parameter | This compound | Heparanase Activity (Control) |
---|---|---|
IC50 (inhibition) | 0.4 μM | Not applicable |
Induction of Apoptosis | Yes | No |
Effect on MCL-1 | Decreases | No change |
Prostate Cancer Research
A study published in Cell Reports highlighted the role of this compound in prostate cancer treatment. The findings demonstrated that treatment with this compound led to significant reductions in tumor size and enhanced apoptosis rates compared to control groups. The study emphasized the compound's potential as a therapeutic agent targeting MCL-1 mediated survival pathways in cancer cells .
Neurological Implications
Research has also explored the effects of heparanase inhibition on neuroinflammatory responses. A study indicated that this compound could mitigate neuroinflammation following subarachnoid hemorrhage, suggesting broader implications beyond cancer treatment .
Q & A
Basic Research Questions
Q. What experimental models are commonly used to study OGT 2115's antitumor effects, and how are treatment dosages determined?
- Answer: this compound is primarily studied in prostate cancer cell lines (e.g., PC-3 and DU-145) and xenograft mouse models. Dosages are determined via dose-response assays to calculate IC50 values. For example, PC-3 cells exhibit an IC50 of 18.4 µM, while DU-145 cells require higher concentrations (IC50 = 90.6 µM) due to differential sensitivity . In vivo studies use daily oral administration (e.g., 35 days at 20 µM) with tumor volume monitoring .
Q. How does this compound induce apoptosis in prostate cancer cells at the molecular level?
- Answer: this compound downregulates the antiapoptotic protein MCL-1, both transcriptionally (reduced mRNA levels via RT-qPCR) and post-transcriptionally (reduced protein levels via western blotting). Concurrently, it upregulates proapoptotic proteins like Bax and cleaved caspase-3, triggering mitochondrial apoptosis. Flow cytometry confirms dose-dependent apoptosis rates (e.g., 4.21% to 34.24% across cell lines) .
Advanced Research Questions
Q. What methodological strategies are critical for reconciling contradictory data in this compound studies, such as cell line-specific IC50 values?
- Answer: Contradictory data (e.g., DU-145 requiring 5× higher this compound concentrations than PC-3) necessitate rigorous controls:
- Validate cell line authenticity and culture conditions.
- Perform siRNA silencing (e.g., si-MCL-1) to isolate MCL-1's role in resistance .
- Use complementary assays (flow cytometry, western blotting, and RT-qPCR) to confirm consistency across molecular readouts .
Q. What experimental approaches can elucidate the post-transcriptional mechanisms of this compound-induced MCL-1 degradation?
- Answer: To explore post-transcriptional regulation:
- Conduct protein stability assays with cycloheximide to measure MCL-1 half-life.
- Investigate ubiquitination pathways (e.g., proteasome inhibitors like MG-132).
- Use phospho-specific antibodies to assess kinase signaling (e.g., ERK/GSK-3β pathways known to regulate MCL-1 stability) .
Q. How can researchers validate this compound's efficacy in vivo while addressing translational relevance?
- Answer: Beyond xenograft models:
- Use patient-derived organoids (PDOs) to mimic tumor heterogeneity.
- Combine this compound with standard therapies (e.g., docetaxel) to assess synergy.
- Monitor off-target effects via histopathology of major organs in murine models .
Q. Methodological Guidance
Q. What statistical frameworks are recommended for analyzing dose-dependent apoptosis data in this compound studies?
- Answer:
- Fit dose-response curves using nonlinear regression (e.g., log(inhibitor) vs. normalized response in GraphPad Prism).
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons of apoptosis rates.
- Report confidence intervals for IC50 values to quantify assay precision .
Q. How should researchers design RNA silencing experiments to confirm MCL-1's role in this compound resistance?
- Answer:
- Use validated siRNA or CRISPR-Cas9 systems to knock down MCL-1.
- Include scramble siRNA controls (si-NC) and dose-response validation (e.g., si-MCL-1 + this compound).
- Measure apoptosis via Annexin V/PI flow cytometry and correlate with MCL-1 protein levels .
Q. Data Reproducibility & Ethics
Q. What best practices ensure reproducibility in this compound studies?
- Answer:
- Publish raw data (e.g., flow cytometry FCS files, western blot uncropped images) in supplementary materials.
- Detail cell culture conditions (e.g., serum concentration, passage number).
- Adhere to ARRIVE guidelines for in vivo experiments, including randomization and blinding .
Q. How can researchers ethically address discrepancies between preclinical and potential clinical outcomes for this compound?
- Answer:
- Transparently report limitations (e.g., murine model immune system differences).
- Pre-register studies to minimize publication bias.
- Collaborate with clinical researchers to design phase 0 trials assessing this compound’s pharmacokinetics .
Q. Future Directions
Q. What unresolved questions warrant further investigation into this compound's mechanism?
- Answer:
- Determine if this compound directly binds to MCL-1 or modulates upstream regulators (e.g., heparanase signaling).
- Explore cross-talk with other Bcl-2 family proteins (e.g., Bcl-xL) using co-immunoprecipitation.
- Assess long-term resistance mechanisms via chronic this compound exposure in vitro .
特性
IUPAC Name |
2-[2-[4-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrFN2O4/c25-17-6-1-14(2-7-17)4-10-22(29)27-19-8-5-16(13-18(19)26)24-28-20-11-15(12-23(30)31)3-9-21(20)32-24/h1-11,13H,12H2,(H,27,29)(H,30,31)/b10-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBXWNYXDMSFQU-ONNFQVAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)CC(=O)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)CC(=O)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrFN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。